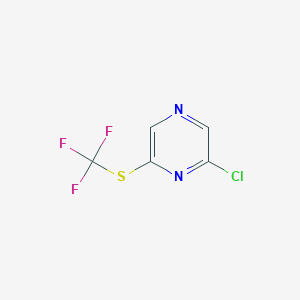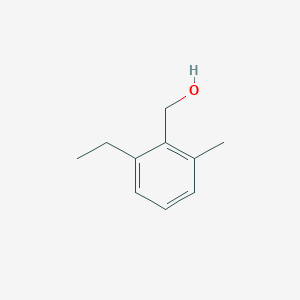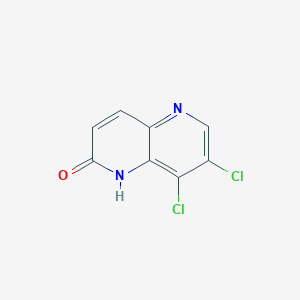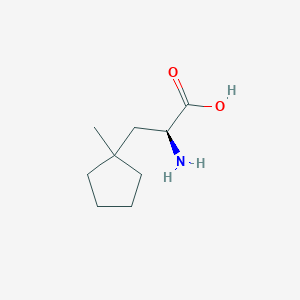
2-Chloro-6-trifluoromethylsulfanylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-trifluoromethylsulfanylpyrazine is a heterocyclic compound with the molecular formula C5H2ClF3N2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a trifluoromethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-trifluoromethylsulfanylpyrazine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyrazine ring. One common method includes the reaction of 2-chloropyrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino-6-trifluoromethylsulfanylpyrazine or 2-thio-6-trifluoromethylsulfanylpyrazine.
Oxidation Products: Sulfoxides or sulfones derived from the trifluoromethylsulfanyl group.
Scientific Research Applications
2-Chloro-6-trifluoromethylsulfanylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the pyrazine ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-6-trifluoromethylnicotinamide: Contains a nicotinamide group, offering different reactivity and biological properties.
Uniqueness
2-Chloro-6-trifluoromethylsulfanylpyrazine is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups on the pyrazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H2ClF3N2S |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-6-(trifluoromethylsulfanyl)pyrazine |
InChI |
InChI=1S/C5H2ClF3N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |
InChI Key |
ZGYUGGMMJRSUDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)

![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)
![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)




amine](/img/structure/B11759061.png)

